molecular formula C19H21NO B5883626 1-(2,2-diphenylpropanoyl)pyrrolidine

1-(2,2-diphenylpropanoyl)pyrrolidine

Cat. No. B5883626
M. Wt: 279.4 g/mol
InChI Key: QCSDRLZWHQHGPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-diphenylpropanoyl)pyrrolidine, also known as DPP or DPP-4 inhibitor, is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

1-(2,2-diphenylpropanoyl)pyrrolidine acts as a competitive inhibitor of this compound-4, binding to the active site of the enzyme and preventing it from degrading incretin hormones. This leads to an increase in the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). The increased levels of these hormones stimulate insulin secretion and inhibit glucagon secretion, resulting in improved blood glucose control.
Biochemical and Physiological Effects:
In addition to its effects on blood glucose control, this compound has been shown to have other biochemical and physiological effects. Studies have suggested that this compound may have anti-inflammatory and cardioprotective effects, as well as potential applications in treating obesity and non-alcoholic fatty liver disease.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2,2-diphenylpropanoyl)pyrrolidine in lab experiments is its specificity for this compound-4, which allows for targeted inhibition of the enzyme without affecting other pathways. However, this compound has limitations in terms of its stability and solubility, which can affect its effectiveness in experiments. Additionally, the high cost of this compound may limit its use in some research settings.

Future Directions

There are several areas of future research for 1-(2,2-diphenylpropanoyl)pyrrolidine, including exploring its potential applications in treating other diseases, such as Alzheimer's disease and cancer. Additionally, there is ongoing research into developing more stable and effective forms of this compound for use in clinical settings. Finally, further studies are needed to fully understand the long-term effects and safety of this compound use.
In conclusion, this compound, or this compound, is a chemical compound that has potential therapeutic applications in treating type 2 diabetes. Its mechanism of action involves inhibiting the enzyme this compound-4, leading to improved blood glucose control. While this compound has advantages in terms of its specificity, it also has limitations in terms of stability and cost. Future research directions include exploring its potential applications in other diseases and developing more stable forms for clinical use.

Synthesis Methods

The synthesis of 1-(2,2-diphenylpropanoyl)pyrrolidine involves the condensation reaction between 1-(2,2-diphenylpropanoyl)pyrrolidin-2-one and hydrazine hydrate. The reaction is carried out in the presence of a catalyst, such as acetic acid, at a temperature of 80-100°C. The resulting product is then purified through recrystallization to obtain this compound in its pure form.

Scientific Research Applications

1-(2,2-diphenylpropanoyl)pyrrolidine is primarily studied for its potential therapeutic applications in treating type 2 diabetes. It works by inhibiting the enzyme dipeptidyl peptidase-4 (this compound-4), which plays a role in the degradation of incretin hormones. By inhibiting this compound-4, this compound increases the levels of incretin hormones, which in turn stimulates insulin secretion and reduces glucagon secretion. This results in better blood glucose control in patients with type 2 diabetes.

properties

IUPAC Name

2,2-diphenyl-1-pyrrolidin-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-19(16-10-4-2-5-11-16,17-12-6-3-7-13-17)18(21)20-14-8-9-15-20/h2-7,10-13H,8-9,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCSDRLZWHQHGPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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